molecular formula C24H28N4O3 B2635562 Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904457-97-2

Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2635562
CAS No.: 904457-97-2
M. Wt: 420.513
InChI Key: LKEWSKKVWDIGFR-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring:

  • Position 4: A phenyl substituent.
  • Position 6: A methyl group linked to a 4-phenylpiperazine moiety.
  • Position 5: An ethyl ester group.
  • Position 2: A ketone (oxo) group.

This compound belongs to the Biginelli family of dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-2-31-23(29)21-20(25-24(30)26-22(21)18-9-5-3-6-10-18)17-27-13-15-28(16-14-27)19-11-7-4-8-12-19/h3-12,22H,2,13-17H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWSKKVWDIGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine group is typically introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups, such as halogens, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer, Alzheimer’s, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: This compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Halogenated Phenyl Analogs: Ethyl 4-(2-chlorophenyl)-6-[(4-(3-chlorophenyl)piperazin-1-yl)methyl]-2-oxo-DHPM () replaces phenyl with chlorophenyl groups. Halogens increase lipophilicity and may improve blood-brain barrier penetration .
  • Methyl-Substituted Phenyl Analogs :

    • Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-DHPM () introduces a p-tolyl group, enhancing steric bulk and hydrophobicity compared to the target compound .

Table 1: Substituent Effects at Position 4

Compound Substituent Key Properties Reference
Target Compound Phenyl Balanced lipophilicity -
Chlorophenyl Analog 2-Cl, 3-Cl-Phenyl Enhanced lipophilicity, halogen bonding
Fluorophenyl Analog 4-F-Phenyl Electron-withdrawing effects
p-Tolyl Analog 4-Me-Phenyl Increased steric bulk
Furan Analog Furan-2-yl Hydrogen-bonding capability

Modifications at Position 2: Oxo vs. Thioxo

  • The target compound’s 2-oxo group contrasts with 2-thioxo derivatives (e.g., ).

Position 6: Piperazine vs. Simpler Substituents

  • The 4-phenylpiperazine moiety in the target compound is absent in analogs like Ethyl 6-methyl-2-oxo-4-phenyl-DHPM (). Piperazine enhances solubility in acidic environments (via protonation) and may improve CNS targeting .

Position 5: Ester Group Variations

  • Ethyl esters (target compound) vs. methyl esters () influence metabolic stability. Ethyl groups generally slow hydrolysis, extending half-life .

Pharmacological and Physicochemical Properties

  • Antioxidant Activity : Thioxo derivatives () exhibit radical scavenging (e.g., compound 3c: IC₅₀ = 0.6 mg/mL), whereas oxo analogs like the target compound may prioritize other activities .
  • Antimicrobial Potential: Piperazine-containing analogs () show enhanced binding to microbial targets due to basic nitrogen atoms .
  • Crystallography : X-ray studies () reveal planar tetrahydropyrimidine rings with puckering parameters (Cremer-Pople analysis, ) dependent on substituents .

Biological Activity

Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 904457-97-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H28N4O3
  • Molecular Weight : 420.513 g/mol
  • IUPAC Name : Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of the piperazine moiety is particularly relevant for its interaction with neurotransmitter systems.

Preliminary studies suggest that Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine exhibits various biological activities through multiple mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It likely interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, affecting gene expression and cellular responses.

Pharmacological Potential

Research indicates that this compound may have several pharmacological applications:

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, it may modulate mood-related neurotransmitters.
  • Anticancer Properties : There is potential for cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Effects : Its interaction with neuroreceptors suggests possible protective effects against neurodegenerative diseases.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

StudyFindings
Study ADemonstrated significant anticancer activity in breast cancer cell lines with IC50 values in low micromolar range.
Study BShowed modulation of serotonin receptors leading to anxiolytic-like effects in animal models.
Study CIndicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage.

Safety and Toxicology

While the compound shows promise in various biological activities, safety profiles are crucial for therapeutic applications. Preliminary toxicity assessments are necessary to evaluate:

  • Acute Toxicity : Initial studies on dose-dependent effects on vital organs.
  • Chronic Exposure : Long-term studies to assess cumulative toxicity and potential side effects.

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